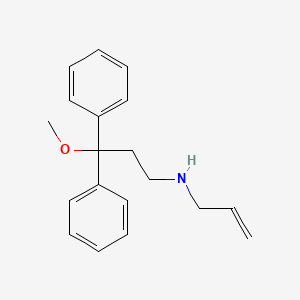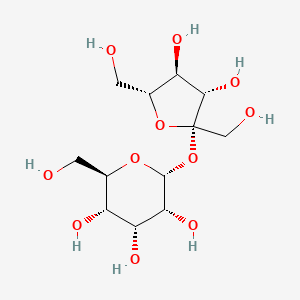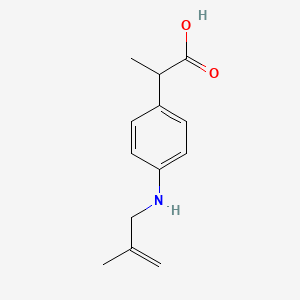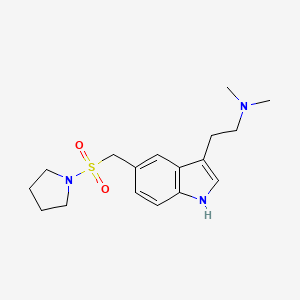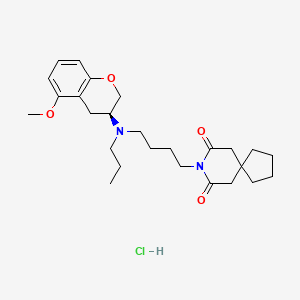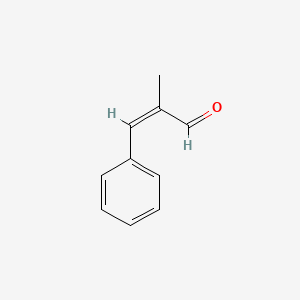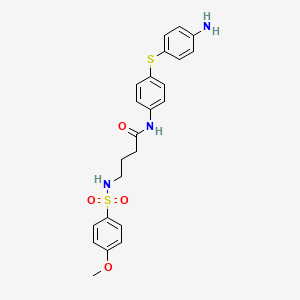
BI-6C9
描述
BI-6C9 是一种高度特异性的 BH3 结合域 (Bid) 抑制剂。它以其阻止线粒体外膜电位 (MOMP) 和线粒体裂变的能力而闻名。 这种化合物可以保护细胞免受线粒体凋亡诱导因子 (AIF) 释放和 caspase 独立的细胞死亡,尤其是在神经元中 .
准备方法
合成路线和反应条件
BI-6C9 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以获得所需的生物活性。特定反应条件,例如温度、溶剂和催化剂,经过优化以确保高产率和纯度。
工业生产方法
This compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保一致性和效率。该过程包括严格的质量控制措施,以保持化合物的纯度和效力。 最终产品通常配制在合适的溶剂中,例如二甲基亚砜 (DMSO),以便在研究应用中存储和使用 .
化学反应分析
反应类型
BI-6C9 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及将一个官能团替换为另一个官能团。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生具有不同官能团的还原衍生物 .
科学研究应用
BI-6C9 具有广泛的科学研究应用,包括:
化学: 用作研究线粒体动力学和凋亡的工具。
生物学: 研究其在保护神经元免受氧化应激和兴奋性毒性方面的作用。
医学: 探索其在神经退行性疾病和癌症中的潜在治疗应用。
工业: 用于开发针对线粒体途径的新药
作用机制
BI-6C9 通过抑制 BH3 结合域 (Bid) 发挥作用。这种抑制阻止线粒体外膜电位 (MOMP) 和线粒体裂变,从而保护细胞免受线粒体凋亡诱导因子 (AIF) 释放和 caspase 独立的细胞死亡。 所涉及的分子靶标和途径包括线粒体膜和各种凋亡信号通路 .
相似化合物的比较
类似化合物
ABT-737: 另一种 BH3 类似物,可抑制 Bcl-2 家族蛋白。
维奈托克拉克: 一种选择性 Bcl-2 抑制剂,用于癌症治疗。
纳维托克拉克: 靶向多个 Bcl-2 家族蛋白,用于癌症研究。
BI-6C9 的独特性
This compound 由于其对 BH3 结合域 (Bid) 的高度特异性以及保护细胞免受线粒体凋亡诱导因子 (AIF) 释放和 caspase 独立的细胞死亡的能力而独一无二。 这种特异性使其成为在各种研究应用中研究线粒体动力学和凋亡的宝贵工具 .
属性
IUPAC Name |
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUJBSKPDPGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468365 | |
| Record name | BI-6C9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791835-21-7 | |
| Record name | BI-6C9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BI-6C9 in preventing ferroptosis?
A1: While the exact mechanism remains under investigation, research indicates that this compound and its derivatives exhibit their protective effect by interfering with key aspects of ferroptosis. Specifically, they demonstrate the ability to:
- Inhibit reactive oxygen species (ROS) formation: this compound effectively abrogates the formation of various types of ROS, including lipid, cytosolic, and mitochondrial ROS, which are major contributors to ferroptotic cell death. []
- Preserve mitochondrial function: this compound helps maintain the integrity and function of mitochondria, evidenced by the preservation of mitochondrial morphology, membrane potential, and respiration. This protection against mitochondrial impairment is crucial, as ferroptosis is known to disrupt mitochondrial function. []
Q2: How does the incorporation of a diphenylamine (DPA) structure enhance the activity of this compound against ferroptosis?
A2: Research demonstrates that incorporating a DPA structure into the this compound scaffold significantly increases its potency in protecting neuronal cells from ferroptosis induced by erastin and Ras-selective lethal small molecule 3 (RSL3). [] This enhanced protection likely stems from the inherent antioxidant properties of the DPA moiety.
Q3: What are the potential implications of this compound and its derivatives for treating diseases involving ferroptosis?
A3: Given the promising protective effects observed in cellular models of ferroptosis, this compound and its derivatives hold potential therapeutic value for diseases where ferroptosis plays a significant role. This includes:
- Neurodegenerative disorders: Ferroptosis is increasingly recognized as a contributing factor in neurodegeneration. The ability of this compound to protect neuronal cells from ferroptotic death suggests its potential as a therapeutic strategy for conditions like Alzheimer's, Parkinson's, and Huntington's diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


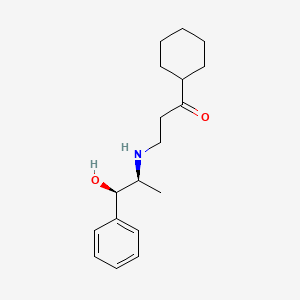
![[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride](/img/structure/B1666878.png)

